Methyl 4-azidobenzoate

Description

The exact mass of the compound Methyl 4-azidobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-azidobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-azidobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

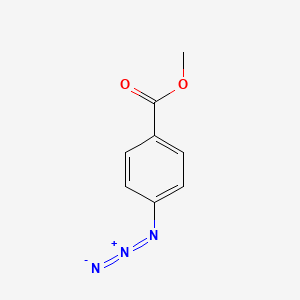

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-azidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULRGDSQDQHZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174390 | |

| Record name | Benzoic acid, 4-azido-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-96-0 | |

| Record name | Benzoic acid, 4-azido-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-azido-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-azidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-azidobenzoate: Structure, Reactivity, and Applications in Chemical Biology

Abstract

Methyl 4-azidobenzoate is a versatile chemical probe extensively utilized by researchers, scientists, and drug development professionals. Its utility is centered on the photoreactive azido moiety, which, upon ultraviolet irradiation, enables the covalent modification of a wide array of biomolecules. This guide provides a comprehensive technical overview of the structure, synthesis, reactivity, and applications of Methyl 4-azidobenzoate. We will delve into the mechanistic underpinnings of its function as a photoaffinity label and cross-linking agent, provide detailed experimental protocols for its synthesis and use, and address the critical safety considerations associated with its handling. This document is intended to serve as a foundational resource for investigators employing this powerful tool in their research endeavors.

Molecular Structure and Physicochemical Properties

Methyl 4-azidobenzoate is an aromatic compound distinguished by a methyl ester and an azido functional group positioned at the para positions of a benzene ring.

The core structure consists of a planar benzene ring. The methyl ester group (-COOCH₃) is an electron-withdrawing group, while the azido group (-N₃) is a pseudohalogen with unique photoreactive properties. The linear azido group is attached to the benzene ring, and upon photoactivation, it becomes highly reactive.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-azidobenzoate is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-azidobenzoate | [1] |

| CAS Number | 20442-96-0 | [2] |

| Chemical Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Light orange solid | [3] |

| Melting Point | 40-43 °C | [4] |

| Boiling Point | 125-130 °C at 10 Torr | [4] |

| SMILES | COC(=O)c1ccc(cc1)N=[N+]=[N-] | [1] |

| InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | [5] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of equivalent aromatic protons. A singlet in the upfield region will correspond to the methyl protons of the ester group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbon attached to the azido group will have a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2100-2150 cm⁻¹, which is indicative of the azide asymmetric stretching vibration. A strong carbonyl stretch from the ester group will be observed around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.16). Fragmentation patterns may include the loss of N₂ (28 Da) upon ionization.

Synthesis of Methyl 4-azidobenzoate

Methyl 4-azidobenzoate is typically synthesized from its corresponding amine precursor, Methyl 4-aminobenzoate, through a diazotization reaction followed by azidation. The precursor itself is readily prepared by the Fisher esterification of 4-aminobenzoic acid.

Workflow for the Synthesis of Methyl 4-azidobenzoate

Caption: Synthetic workflow for Methyl 4-azidobenzoate.

Experimental Protocol: Synthesis of Methyl 4-aminobenzoate[3]

This protocol describes the esterification of 4-aminobenzoic acid to yield the precursor, methyl 4-aminobenzoate.

-

Dissolve 4-aminobenzoic acid (e.g., 5.42 g, 39.5 mmol) in methanol (30 mL).

-

Carefully add concentrated sulfuric acid (5 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminobenzoate as a light yellow solid.

Experimental Protocol: Synthesis of Methyl 4-azidobenzoate[3]

This protocol details the conversion of methyl 4-aminobenzoate to the final product.

-

Dissolve methyl 4-aminobenzoate (e.g., 0.982 g, 6.50 mmol) in acetonitrile (15 mL) in a flask under a nitrogen atmosphere and cool in an ice bath.

-

Add tert-butyl nitrite (1.43 mL) dropwise to the cooled solution.

-

Subsequently, add a solution of trimethylsilyl azide (1.07 mL) in acetonitrile (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain methyl 4-azidobenzoate as a light orange solid.

Mechanism of Action: The Photochemistry of Aryl Azides

The utility of Methyl 4-azidobenzoate as a molecular probe is rooted in the photochemistry of the aryl azide group. Upon irradiation with UV light (typically in the range of 250-400 nm), the azide moiety undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive intermediate known as a singlet nitrene.

This singlet nitrene is short-lived and can undergo several reactions:

-

Intersystem Crossing (ISC): The singlet nitrene can convert to a more stable triplet nitrene.

-

Insertion Reactions: The singlet nitrene can readily insert into C-H, N-H, and O-H bonds of nearby molecules, forming stable covalent adducts. This is the primary mechanism for photoaffinity labeling.

-

Ring Expansion: The nitrene can attack the aromatic ring, leading to a dehydroazepine intermediate. This intermediate can then react with nucleophiles.

Caption: Photochemical activation pathway of Methyl 4-azidobenzoate.

Applications in Research and Drug Development

Methyl 4-azidobenzoate and its derivatives are invaluable tools in chemical biology and drug discovery. Their ability to form covalent bonds upon photoactivation allows for the "trapping" of non-covalent interactions.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of small molecules, peptides, or other biological ligands.[6] A probe molecule is synthesized with a photoreactive group, such as the one in Methyl 4-azidobenzoate. This probe is allowed to bind to its target protein, and subsequent UV irradiation leads to the covalent attachment of the probe to the protein's binding site. The labeled protein can then be identified and the binding site mapped using techniques like mass spectrometry.

Cross-Linking Studies

Cross-linking reagents are used to study protein-protein interactions and protein quaternary structure. Heterobifunctional cross-linkers incorporating a photoactivatable aryl azide on one end and a different reactive group (e.g., an NHS ester) on the other are particularly useful. The NHS ester can first be reacted with primary amines (like lysine residues) on one protein. This modified protein can then be incubated with its binding partner, and UV irradiation will activate the aryl azide to cross-link to the second protein.

Material Science

Methyl 4-azidobenzoate has also been used in materials science. For instance, it has been employed in the synthesis of rigid phosphine-nitride (PN) cages, where the azide participates in a reaction to form a networked material.[3]

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate caution.

-

Explosive Potential: Low molecular weight organic azides can be explosive, especially when subjected to heat, shock, or friction. While the aromatic stabilization in Methyl 4-azidobenzoate increases its stability compared to aliphatic azides, it should still be treated as a potentially explosive substance.

-

Toxicity: The azide ion is toxic. Always handle Methyl 4-azidobenzoate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dark place, away from heat sources and incompatible materials such as strong acids and oxidizing agents.

-

Handling Precautions:

-

Avoid using metal spatulas, as they can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead.

-

Do not use ground glass joints when working with azides, as friction can cause detonation.

-

Avoid heating the compound to high temperatures, especially in a concentrated or solid form.

-

-

Waste Disposal: Azide-containing waste should be handled and disposed of according to institutional safety guidelines. Quenching with a reducing agent may be necessary before disposal.

Conclusion

Methyl 4-azidobenzoate is a cornerstone reagent in the field of chemical biology. Its straightforward synthesis, well-understood photochemical reactivity, and broad applicability make it an indispensable tool for elucidating biological interactions. By understanding its structure, reactivity, and the necessary safety precautions, researchers can effectively leverage this compound to advance our understanding of complex biological systems and accelerate the development of new therapeutics.

References

-

Stenutz, R. (n.d.). methyl 4-azidobenzoate. Retrieved from [Link]

-

Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Theis, T., et al. (1995). Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines.

- Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry.

- Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry.

- Al-Omary, F. A. M., et al. (2021). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)

- Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry.

-

PubChemLite. (n.d.). Methyl 4-azidobenzoate (C8H7N3O2). Retrieved from [Link]

- Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". (2014). The Royal Society of Chemistry.

-

MySkinRecipes. (n.d.). N-Hydroxysuccinimide 4-azidobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bond lengths (Å) and bond angles (°) for compounds 1 and 4. Retrieved from [Link]

-

Stenutz, R. (n.d.). methyl 4-azidobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

- Liu, B., & Prestwich, G. D. (2013). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J, 15(3), 811–823.

- de Waal, E., & de Jong, L. (1988). Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. Biochemistry, 27(5), 1535–1541.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

- Al-Shemary, R. K. (2014). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Journal of Research in Pharmaceutical Science, 1(1), 1-5.

- Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.

- Smith, E., & Collins, I. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Future Med Chem, 7(2), 159–181.

-

ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°). Retrieved from [Link]

- Weerapana, E., et al. (2024). Evaluating protein cross-linking as a therapeutic strategy to stabilize SOD1 variants in a mouse model of familial ALS. PLoS Biology, 22(1), e3002485.

-

ResearchGate. (n.d.). Table 1. Selected bond lengths and angles from crystallographic data.... Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and bond angles (°) for 4 and 6. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (2018). ESI-MS and Stavrox 3.6.0.1 Investigations of Crosslinking by an Aryl-Azido-NHS- Heterobifunctional. Retrieved from [Link]

-

AxisPharm. (n.d.). N-Hydroxysuccinimidyl-4-azidobenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

Sources

- 1. methyl 4-azidobenzoate [stenutz.eu]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. Methyl 4-azidobenzoate CAS#: 20442-96-0 [m.chemicalbook.com]

- 5. PubChemLite - Methyl 4-azidobenzoate (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-Azidobenzoate: Synthesis, Characterization, and Application in Photoaffinity Labeling for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 4-azidobenzoate, a versatile photoaffinity labeling reagent. The document details its synthesis, chemical properties, and characterization, including its Chemical Abstracts Service (CAS) number, 20442-96-0. A significant focus is placed on its application in photoaffinity labeling, a powerful technique for the identification of molecular targets of bioactive compounds in drug discovery. This guide offers in-depth protocols, explains the underlying chemical principles, and provides practical insights for researchers in the field.

Introduction

In the landscape of modern drug discovery, the identification and validation of a drug's molecular target are paramount. Photoaffinity labeling (PAL) has emerged as a powerful chemical biology tool to covalently link a ligand to its biological target, enabling its identification and characterization. Aryl azides are a prominent class of photoreactive functional groups employed in PAL probes due to their relative stability in the dark and their ability to form highly reactive nitrenes upon UV irradiation.

Methyl 4-azidobenzoate is a simple, yet effective, aryl azide-containing compound that can be utilized as a foundational building block for constructing more complex photoaffinity probes or used directly in proof-of-concept studies. Its straightforward synthesis and well-defined photoreactivity make it an excellent model compound for researchers venturing into the field of photoaffinity labeling. This guide aims to provide a detailed technical resource on methyl 4-azidobenzoate, from its synthesis to its application in identifying protein-ligand interactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of methyl 4-azidobenzoate is essential for its effective use.

| Property | Value | Reference(s) |

| CAS Number | 20442-96-0 | |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| Melting Point | 43 °C | |

| Boiling Point | 125-130 °C at 10 Torr | |

| Appearance | Light orange solid | [1] |

Spectroscopic Characterization:

While a dedicated, publicly available spectrum for methyl 4-azidobenzoate is not readily found, the expected NMR signals can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons on the benzene ring, and a singlet in the aliphatic region for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the azide group being significantly influenced), and the methyl carbon of the ester.

Synthesis of Methyl 4-Azidobenzoate

The synthesis of methyl 4-azidobenzoate is typically achieved through a two-step process starting from 4-aminobenzoic acid: (1) Fischer esterification to produce methyl 4-aminobenzoate, followed by (2) a diazotization reaction and subsequent azidation.

Step 1: Synthesis of Methyl 4-Aminobenzoate

This step involves the acid-catalyzed esterification of 4-aminobenzoic acid with methanol.

Reaction Scheme:

Sources

An In-Depth Technical Guide to Methyl 4-azidobenzoate: Properties, Synthesis, and Core Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Methyl 4-azidobenzoate. We will delve into its fundamental physicochemical properties, outline its synthesis, and explore its pivotal applications as a powerful tool in modern chemical biology, with a focus on photoaffinity labeling and bioorthogonal click chemistry. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these advanced methodologies.

Core Properties of Methyl 4-azidobenzoate

Methyl 4-azidobenzoate is an aromatic organic compound featuring both an azide (-N₃) and a methyl ester (-COOCH₃) functional group. This unique combination makes it a versatile reagent, particularly as a photoactivatable crosslinker and a building block for bioconjugation.

Physicochemical Data

The fundamental properties of Methyl 4-azidobenzoate are summarized below. Understanding these parameters is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O₂ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1][2][4] |

| Monoisotopic Mass | 177.05383 Da | [3] |

| CAS Number | 20442-96-0 | [1][4] |

| Appearance | White to yellow solid/powder | N/A |

| Melting Point | 40-43 °C | [2][4] |

| Boiling Point | 125-130 °C at 10 Torr | [4] |

| Solubility | Soluble in organic solvents like ethanol, ether, DMSO. Slightly soluble in water. | [5] |

Synthesis Pathway and Rationale

The synthesis of Methyl 4-azidobenzoate typically starts from the readily available precursor, 4-aminobenzoic acid. The process involves two key transformations: the diazotization of the primary amine followed by substitution with an azide, and subsequent esterification of the carboxylic acid.

Synthesis of 4-Azidobenzoic Acid

The critical step is the conversion of the aromatic amine to an aryl azide. This is achieved by first forming a diazonium salt under acidic conditions, which is then displaced by the azide anion.

Experimental Protocol: Synthesis of 4-Azidobenzoic Acid [6]

-

Diazotization: Suspend 4-aminobenzoic acid (1 eq.) in water. Add concentrated HCl dropwise with vigorous stirring until a fine suspension is formed. Cool the mixture to 0 °C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1 eq.) over 30 minutes. Maintain the temperature at 0 °C. The formation of the diazonium salt is often indicated by a color change to yellow-orange.

-

Scientist's Insight: This step is temperature-critical. Diazonium salts are unstable at higher temperatures and can decompose. Maintaining the temperature at 0 °C ensures maximum yield and safety.

-

-

Azide Substitution: Slowly add a pre-chilled aqueous solution of sodium azide (NaN₃) (1 eq.). Vigorous gas (N₂) evolution will occur.

-

Safety First: Sodium azide is highly toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE). Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

-

-

Allow the reaction to stir for an additional 90 minutes while warming to room temperature.

-

Work-up and Isolation: Acidify the aqueous phase with 1N HCl to precipitate the 4-azidobenzoic acid product. The solid can be collected by filtration or extracted with an organic solvent like ethyl acetate.

-

Dry the combined organic phases over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

Esterification to Methyl 4-azidobenzoate

The final step is a standard Fischer esterification of the synthesized 4-azidobenzoic acid.

Experimental Protocol: Fischer Esterification [7]

-

Dissolve 4-azidobenzoic acid (1 eq.) in a large excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid carefully with a base like sodium bicarbonate solution until effervescence ceases.

-

The product, being less polar, will often precipitate and can be collected by filtration or extracted with a suitable organic solvent.

Caption: A generalized workflow for a photoaffinity labeling experiment.

General Protocol for Photoaffinity Labeling

This protocol provides a general framework. Optimization of probe concentration, incubation time, and UV exposure is essential for each specific biological system. [8]

-

Probe Incubation: Incubate the biological sample (e.g., cell lysate at 1-5 mg/mL) with the photoaffinity probe (containing the azidobenzoate moiety) at a predetermined concentration. This is typically performed on ice or at 4°C to minimize non-specific interactions and degradation.

-

Scientist's Insight: A crucial control experiment is to include a condition with an excess of the non-functionalized, parent compound. A specific interaction should show reduced labeling in the presence of this competitor. [8]2. UV Crosslinking: Place the sample in a suitable container (e.g., on a petri dish on ice) and irradiate with a UV lamp at a specific wavelength (e.g., 254 nm) for 5-30 minutes. The distance from the lamp and the irradiation time are critical parameters to optimize.

-

-

Quenching: The reaction can be quenched by the addition of a scavenger reagent like dithiothreitol (DTT) if necessary.

-

Downstream Analysis: The covalently labeled proteins are now ready for analysis. If the probe also contains a reporter tag (like biotin or a click handle), the labeled proteins can be enriched using affinity chromatography (e.g., streptavidin beads).

-

Target Identification: The enriched proteins are typically separated by SDS-PAGE and identified using mass spectrometry-based proteomics.

Core Application II: Bioorthogonal "Click" Chemistry

The azide group is one of the two key functional groups in the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". [9][10]This reaction enables the highly efficient and specific covalent ligation of an azide-containing molecule to an alkyne-containing molecule.

Mechanism and Advantages

The CuAAC reaction involves the formation of a stable triazole ring between a terminal alkyne and an azide, catalyzed by a Cu(I) species. [10]

-

Specificity: Azides and alkynes are largely absent in biological systems, making this reaction bioorthogonal—it proceeds without interfering with native biochemical processes.

-

Efficiency: The reaction is high-yielding and typically proceeds to completion under mild, often aqueous, conditions.

-

Versatility: It allows for the precise attachment of reporter molecules (e.g., fluorophores, biotin) or for linking different molecular fragments together. [11] Methyl 4-azidobenzoate can serve as a readily available source of the azide moiety for conjugating the benzoate structure onto an alkyne-modified biomolecule or surface.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

General Protocol for CuAAC Labeling of a Protein Lysate

[9][10][12] This protocol describes the labeling of an alkyne-modified protein in a cell lysate with an azide-containing detection reagent.

-

Prepare Stock Solutions:

-

Azide Reagent: 2.5 mM of the azide detection reagent (e.g., a fluorophore-azide conjugate) in DMSO or water.

-

Copper Sulfate (CuSO₄): 20 mM in water.

-

Ligand (e.g., THPTA): 100 mM in water. The ligand stabilizes the Cu(I) oxidation state.

-

Reducing Agent (Sodium Ascorbate): 300 mM in water. This must be prepared fresh.

-

-

Reaction Assembly: In a microfuge tube, combine the following in order:

-

50 µL protein lysate (1-5 mg/mL).

-

90 µL PBS buffer.

-

20 µL of 2.5 mM azide detection reagent.

-

10 µL of 100 mM THPTA solution. Vortex briefly.

-

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

-

Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex immediately.

-

Scientist's Insight: The sodium ascorbate reduces Cu(II) from the copper sulfate stock to the catalytically active Cu(I) species in situ. Adding it last starts the reaction.

-

-

Incubation: Protect the reaction from light (if using a fluorescent azide) and incubate for 30-60 minutes at room temperature.

-

Downstream Processing: The click-labeled proteins are now ready for analysis via SDS-PAGE, Western blot, or other methods.

Safety and Handling

Organic azides require careful handling due to their potential hazards.

-

Toxicity: Sodium azide, a common precursor, is highly toxic. Handle with extreme care. [13]Methyl 4-azidobenzoate itself should be handled with standard laboratory precautions, including gloves and eye protection, as it can cause skin irritation. * Explosive Hazard: While aryl azides are generally more stable than alkyl azides, they can be shock-sensitive and may decompose explosively upon heating. Avoid grinding, shock, or friction. [14]Store in a cool, well-ventilated place away from heat and light.

-

Safe Handling: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [15]Dispose of waste according to institutional guidelines for hazardous materials.

References

-

Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

methyl 4-azidobenzoate . Stenutz. [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information . The Royal Society of Chemistry. [Link]

-

Click Chemistry Protocols . Xi'an Dianhua Biotechnology Co., Ltd. [Link]

-

Methyl 4-azidobenzoate (C8H7N3O2) . PubChemLite. [Link]

-

N-Hydroxysuccinimide 4-azidobenzoate . MySkinRecipes. [Link]

-

Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones) . The Royal Society of Chemistry. [Link]

-

Methyl 4-Azidotetrafluorobenzoate . MySkinRecipes. [Link]

-

A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry . PubMed Central (PMC). [Link]

-

Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 . PubChem. [Link]

-

Photoaffinity labeling and its application in structural biology . PubMed. [Link]

-

Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology . PubMed. [Link]

-

methyl 4-aminobenzoate synthesis report . Sciencemadness.org. [Link]

-

Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry . Royal Society of Chemistry. [Link]

-

Click chemistry Activators . Interchim. [Link]

-

Photoaffinity labeling in target- and binding-site identification . PubMed Central (PMC). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. methyl 4-azidobenzoate [stenutz.eu]

- 3. PubChemLite - Methyl 4-azidobenzoate (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 4-azidobenzoate CAS#: 20442-96-0 [m.chemicalbook.com]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. confluore.com.cn [confluore.com.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. N-Hydroxysuccinimide 4-azidobenzoate [myskinrecipes.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. rsc.org [rsc.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Versatility of Aryl Azides in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of Methyl 4-azidobenzoate from 4-Aminobenzoic Acid

Methyl 4-azidobenzoate is a valuable chemical intermediate, primarily utilized as a photoaffinity labeling reagent and a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.[1][2] Its utility stems from the aryl azide moiety, which can be photolytically converted into a highly reactive nitrene intermediate, enabling the formation of covalent bonds with nearby molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 4-azidobenzoate, starting from the readily available precursor, 4-aminobenzoic acid.

This document is structured to provide not just a procedural recipe, but a deep understanding of the chemical transformations involved. We will dissect the synthesis into two primary stages: the conversion of an aromatic amine to an azide via a diazonium salt intermediate, and the subsequent esterification of the carboxylic acid. The causality behind critical experimental parameters, safety protocols, and analytical characterization will be thoroughly discussed to ensure a successful and safe synthesis.

Overall Synthetic Pathway

The transformation from 4-aminobenzoic acid to Methyl 4-azidobenzoate is a robust two-step process. The initial step involves the diazotization of the aromatic amine of 4-aminobenzoic acid, followed by an in-situ reaction with sodium azide to yield 4-azidobenzoic acid. The second step is a classic Fischer esterification to produce the final methyl ester product.

Caption: Overall two-step synthesis of Methyl 4-azidobenzoate.

Part 1: Synthesis of 4-Azidobenzoic Acid via Diazotization

The conversion of a primary aromatic amine to an azide is a cornerstone of synthetic chemistry. The process hinges on the formation of a diazonium salt, which is an excellent leaving group (N₂) and is readily displaced by the azide nucleophile.

Mechanism and Scientific Rationale

The reaction proceeds in two distinct phases within the same pot:

-

Diazotization: 4-aminobenzoic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The reaction must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.[4]

-

Azidation: The resulting diazonium salt is then treated with a solution of sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, attacking the diazonium salt and displacing the dinitrogen molecule to form the stable aryl azide product.[5]

Experimental Protocol: 4-Azidobenzoic Acid

This protocol is adapted from established literature procedures.[5]

Table 1: Reagent Specifications for 4-Azidobenzoic Acid Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 4.50 g | 32.8 |

| Concentrated HCl | HCl | 36.46 | 5.6 mL | ~67 |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.30 g | 33.3 |

| Sodium Azide | NaN₃ | 65.01 | 2.14 g | 32.9 |

| Water (H₂O) | H₂O | 18.02 | As solvent | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |

Step-by-Step Procedure:

-

Preparation: In a 2 L round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzoic acid (4.5 g, 32.8 mmol) in water (25 mL).

-

Acidification: While stirring vigorously, cool the suspension in an ice-salt bath to 0 °C. Slowly add concentrated HCl (5.6 mL) dropwise.

-

Diazotization: Prepare a solution of sodium nitrite (2.3 g, 33.3 mmol) in water (10 mL). Add this solution to the reaction mixture dropwise over approximately 30 minutes, ensuring the temperature remains between 0 and 5 °C. The mixture will turn a yellow-orange color.[5]

-

Azidation: Prepare a solution of sodium azide (2.14 g, 32.9 mmol) in water (25 mL). CAUTION: Sodium azide is highly toxic. Handle with extreme care in a fume hood.[6][7] Add this solution slowly to the cold diazonium salt suspension. Vigorous gas (N₂) evolution and foaming will occur.[5]

-

Reaction Completion: After the addition is complete, remove the cooling bath and continue stirring at room temperature for 90 minutes.

-

Work-up and Extraction: Add 100 mL of water and 125 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts and wash them with 40 mL of 1 N NaOH solution. Isolate the aqueous (NaOH) phase and acidify it with 1 N HCl until a yellow solid precipitates. During acidification, add ethyl acetate in portions (~150 mL total) to dissolve the precipitating product.

-

Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 4-azidobenzoic acid as a yellow solid. A typical yield is around 92%.[5]

Part 2: Fischer Esterification to Methyl 4-azidobenzoate

With 4-azidobenzoic acid in hand, the final step is a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanism and Scientific Rationale

The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the ester. To drive the reaction to completion, an excess of the alcohol (methanol) is used, acting as both reactant and solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.[8]

Experimental Protocol: Methyl 4-azidobenzoate

This is a general protocol for Fischer esterification, applicable to aryl carboxylic acids.[8][9]

Table 2: Reagent Specifications for Esterification

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Azidobenzoic Acid | C₇H₅N₃O₂ | 163.13 | 4.0 g | 24.5 |

| Methanol | CH₃OH | 32.04 | 60 mL | Large Excess |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | Catalytic |

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask, dissolve 4-azidobenzoic acid (4.0 g, 24.5 mmol) in methanol (60 mL).

-

Catalysis: Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (150 mL). Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8). The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure Methyl 4-azidobenzoate.

Integrated Experimental Workflow

The entire process from starting material to final product requires careful execution of sequential steps including reaction, extraction, and purification.

Caption: Step-by-step workflow for the synthesis of Methyl 4-azidobenzoate.

Characterization of Methyl 4-azidobenzoate

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Expected Analytical Data for Methyl 4-azidobenzoate

| Technique | Expected Data | Interpretation |

| ¹H-NMR | δ ~8.0 ppm (d, 2H), δ ~7.1 ppm (d, 2H), δ ~3.9 ppm (s, 3H) | Aromatic protons ortho and meta to the ester group, and the methyl ester protons. |

| ¹³C-NMR | δ ~166 ppm, δ ~145 ppm, δ ~131 ppm, δ ~119 ppm, δ ~52 ppm | Carbonyl carbon, azide-bearing aromatic carbon, other aromatic carbons, and the methoxy carbon.[2] |

| IR Spectroscopy | ~2100-2140 cm⁻¹ (strong, sharp), ~1720 cm⁻¹ (strong) | Characteristic N₃ asymmetric stretch and the C=O stretch of the ester.[5] |

| Mass Spec (EI) | M⁺ at m/z = 177.16 | Molecular ion peak corresponding to the molecular weight of the product.[1] |

| Melting Point | Not widely reported, but should be a sharp melting solid. | A sharp melting range indicates high purity. |

Critical Safety Considerations: Handling Azides

The use of sodium azide necessitates strict adherence to safety protocols. It is a highly toxic substance and can form explosive compounds.[10][11]

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[6] It functions as a potent vasodilator and metabolic inhibitor. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[7][12]

-

Explosion Hazard: While sodium azide itself is thermally stable to a point, it reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides.[10] Never use metal spatulas for transferring solid sodium azide. Avoid contact with metal pipes; never dispose of azide waste down the drain.[11]

-

Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6] The diazotization step generates acidic conditions, so the subsequent addition of sodium azide must be performed slowly and with adequate ventilation in a fume hood to manage the potential formation of HN₃.

References

-

Safe Handling of Sodium Azide (SAZ) . Environment, Health & Safety - University of Wisconsin-Madison. [Online]. Available: [Link]

-

Sodium Azide NaN3 . Division of Research Safety - University of Illinois Urbana-Champaign. [Online]. Available: [Link]

-

Lab Safety Guideline: Sodium Azide . The University of Tennessee Health Science Center. [Online]. Available: [Link]

-

Sodium Azide . Environmental Health & Safety - Yale University. [Online]. Available: [Link]

-

Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones) . The Royal Society of Chemistry. [Online]. Available: [Link]

-

Methyl 4-azidobenzoate (C8H7N3O2) . PubChem. [Online]. Available: [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information . American Chemical Society. [Online]. Available: [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . Scientific Research Publishing. [Online]. Available: [Link]

-

methyl 4-azidobenzoate . Stenutz. [Online]. Available: [Link]

-

Methyl 4-iodobenzoate . Grokipedia. [Online]. Available: [Link]

-

methyl 4-aminobenzoate synthesis report . Sciencemadness.org. [Online]. Available: [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . Scirp.org. [Online]. Available: [Link]

-

Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations . Quest Journals. [Online]. Available: [Link]

- US3941768A - One step diazotization coupling process. Google Patents. [Online].

-

(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . ResearchGate. [Online]. Available: [Link]

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. [Online].

-

Methyl 4-iodobenzoate . Wikipedia. [Online]. Available: [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties . PubMed. [Online]. Available: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. questjournals.org [questjournals.org]

- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 5. rsc.org [rsc.org]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. uthsc.edu [uthsc.edu]

A Comprehensive Safety and Handling Guide for Methyl 4-Azidobenzoate

Introduction

Methyl 4-azidobenzoate is an aromatic organic azide that serves as a versatile chemical intermediate in research and development. Its utility is primarily derived from the reactive azide moiety, which can be transformed into various nitrogen-containing functional groups or participate in powerful ligation chemistries.[1] Notably, aryl azides are precursors for generating highly reactive nitrene intermediates upon thermal or photochemical activation, making them invaluable as photo-reactive crosslinkers in bioconjugation and materials science.[2][3] They are also key building blocks in the synthesis of complex heterocyclic compounds and participate in the renowned copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4][5]

However, the same high-energy azide functional group that imparts this reactivity also introduces significant safety hazards. Organic azides are energetic compounds prone to rapid, explosive decomposition when subjected to external energy sources like heat, shock, friction, or light.[2][4][6] This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of methyl 4-azidobenzoate, synthesized from authoritative safety literature and field-proven best practices. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Core Hazard Profile and Stability Assessment

A thorough understanding of the intrinsic hazards of methyl 4-azidobenzoate is the foundation of its safe use. The primary risks stem from its potential explosive nature and its toxicological properties.

Physicochemical and Explosive Hazards

The stability of an organic azide is critically dependent on its molecular structure. Two widely accepted empirical rules provide a robust framework for assessing the potential instability of a given azide.[6][7]

-

Carbon-to-Nitrogen (C/N) Ratio: This rule compares the number of carbon atoms to the total number of nitrogen atoms in the molecule. For methyl 4-azidobenzoate (C₈H₇N₃O₂), the ratio is calculated as:

-

Number of Carbon Atoms (NC) = 8

-

Number of Nitrogen Atoms (NN) = 3

-

C/N Ratio = 8 / 3 ≈ 2.67

An azide with a C/N ratio between 1 and 3, such as methyl 4-azidobenzoate, can typically be synthesized and isolated in small quantities but must be handled with significant caution. It should be stored at reduced temperatures and preferably handled in solution to mitigate its explosive potential.[4][6] Organic azides with a C/N ratio of less than 1 should never be isolated.[4]

-

-

Rule of Six: This guideline suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (e.g., azide, nitro, diazo) to provide sufficient "ballast" and render the compound relatively safe to handle under standard protocols.[6][7] Methyl 4-azidobenzoate, with eight carbons to one azide group, satisfies this rule, which suggests it is less likely to be spontaneously explosive than smaller azide molecules.

Despite satisfying the "Rule of Six," it is crucial to recognize that aromatic azides are generally less stable than their aliphatic counterparts.[5] The compound remains sensitive to:

-

Heat: Thermal decomposition can be rapid and violent, releasing a significant amount of energy and nitrogen gas.[2][8] Studies on similar aryl azides show decomposition can begin at temperatures as low as 100-140°C.[8][9]

-

Shock and Friction: Mechanical impact or grinding can initiate decomposition. This is why using metal spatulas or scraping against ground glass joints is strictly prohibited.[4][7]

-

Light: Photochemical activation can lead to the formation of a reactive nitrene intermediate, a process harnessed in cross-linking applications but a hazard in storage.[2] Therefore, storage in amber vials or protected from light is mandatory.[7]

Toxicological Hazards

While specific toxicological data for methyl 4-azidobenzoate is not thoroughly documented, the hazards can be inferred from data on sodium azide and other organic azides. The azide ion is known to be highly toxic and can be compared to the toxicity of cyanide.[5]

-

Primary Routes of Exposure: Inhalation of dust, skin absorption, and ingestion.[6][10]

-

Systemic Effects: Exposure to azides can lead to symptoms such as rapid breathing, dizziness, headache, and nausea.[4] The central nervous system and the brain are primary target organs for azide toxicity.[10]

-

Local Effects: Based on data from structurally related benzoates, methyl 4-azidobenzoate is predicted to be a skin and eye irritant.[11][12][13]

GHS Hazard Classification (Predicted)

The following table synthesizes the predicted Globally Harmonized System (GHS) classification for methyl 4-azidobenzoate based on the known hazards of organic azides and related benzoate compounds.[14][15] This classification should be considered provisional and handled with the utmost caution.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Self-reactive substances and mixtures | Danger | H241: Heating may cause a fire or explosion | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation | |

| Specific target organ toxicity, repeated exposure | Danger | H372: Causes damage to organs through prolonged or repeated exposure |

Safe Handling and Storage Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment, and prudent laboratory practices is essential for mitigating the risks associated with methyl 4-azidobenzoate.

Engineering Controls

The primary engineering controls are designed to contain the material and protect the researcher from both explosive and toxic hazards.

-

Chemical Fume Hood: All manipulations of solid methyl 4-azidobenzoate and its concentrated solutions must be performed in a properly functioning chemical fume hood. This contains potentially toxic dust and vapors and provides a physical barrier.[16]

-

Blast Shield: When heating the compound or running a reaction at scale (even on a gram scale), a polycarbonate blast shield must be placed between the apparatus and the researcher. The fume hood sash should be kept as low as possible.[4]

-

Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[17]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory. When there is any risk of explosion, such as during heating, a face shield must be worn over the safety goggles.[4]

-

Hand Protection: Nitrile gloves are required. For handling highly toxic materials, double-gloving or using thicker, chemical-resistant gloves is recommended.[10] Gloves must be inspected before use and removed immediately if contaminated.[10][14]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron is also recommended.[10][17]

Prudent Laboratory Practices

The causality behind these rules is the prevention of accidental energy input that could trigger decomposition.

-

Work on the Smallest Scale Possible: Always use the minimum amount of azide necessary for the experiment.[4]

-

Avoid Metal Contact: Never use metal spatulas or needles to handle or transfer solid azides. This prevents the formation of highly shock-sensitive heavy metal azides.[4][7] Use plastic or ceramic utensils.

-

Avoid Friction and Heat: Do not use ground glass joints, as the friction can initiate an explosion.[4] Do not concentrate azide solutions to dryness via rotary evaporation.[4]

-

Know Your Incompatibilities:

-

Acids: Do not mix with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).[7][10]

-

Halogenated Solvents: Avoid solvents like dichloromethane or chloroform, which can react to form extremely unstable di- and tri-azidomethane.[4][7]

-

Heavy Metals: Keep away from heavy metals such as lead, copper, silver, or their salts. This is especially critical for plumbing; azide solutions must never be poured down the drain.[17][18]

-

Storage Requirements

Proper storage is critical to maintaining the stability of the compound.

-

Store Cold and Dark: Store in a tightly sealed, clearly labeled container in a refrigerator or freezer, away from light.[6][7]

-

Segregate: Store away from incompatible materials, particularly acids and heavy metal salts.[17]

-

Use Solutions When Possible: Storing and handling the azide in a solution of a non-reactive solvent can desensitize it, significantly reducing the shock sensitivity.[5]

Emergency Procedures

Rapid and correct response to an emergency can prevent serious injury.

Accidental Exposure Response

The following workflow outlines the immediate steps to be taken in the event of an accidental exposure.

Caption: Workflow for responding to accidental exposure.

Detailed Exposure Protocols:

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[10][16] Seek immediate medical attention.

-

Eye Contact: Use an emergency eyewash station to flush the eyes thoroughly for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][19] Seek immediate medical attention.

-

Inhalation: Move the person into fresh air at once.[10][18] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[10][18] Seek immediate medical attention.

Spill Management Protocol

-

Small Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE (double gloves, lab coat, goggles, face shield).

-

Gently cover the spill with a non-reactive absorbent material like sand or vermiculite. Avoid raising dust.[10][16]

-

Carefully wet the absorbent material with a slightly basic solution (e.g., pH > 9 buffer) to prevent dust formation and hydrolysis to hydrazoic acid.[19]

-

Using non-sparking, non-metallic tools (e.g., plastic scoop), carefully collect the absorbed material into a designated, non-metal container labeled "Azide Contaminated Waste."[10][16]

-

Wipe the spill area thoroughly with a basic solution, followed by 70% ethanol.[19]

-

Collect all cleaning materials as hazardous waste.

-

-

Large Spill (or any spill outside a fume hood):

Waste Disposal and Decontamination

Improper disposal of azide waste can lead to catastrophic explosions in waste streams or during handling.

Chemical Waste Management

-

Dedicated Waste Streams: All azide-containing waste, including solutions, contaminated absorbents, and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[7][18]

-

Segregation is Critical:

-

Labeling: The waste container must be labeled "Azide Contaminated Waste" and list all chemical constituents.

-

Disposal: Dispose of all azide waste through your institution's certified hazardous waste disposal program.[7][18] Never pour any amount down the drain.[17]

Decontamination Protocol

A self-validating decontamination protocol ensures that reactive azide is neutralized before cleaning is considered complete.

-

Initial Decontamination: After use, decontaminate all work surfaces and non-disposable equipment (glassware, ceramic spatulas) with a basic solution (pH > 9).[19] This helps prevent the formation of hydrazoic acid.

-

Rinsing: Collect all rinsate as "Azide Contaminated Waste."

-

Final Cleaning: Perform a final wipe-down or wash with 70% ethanol.[17]

-

Verification (Optional but Recommended): For critical applications, a colorimetric test can be used to confirm the absence of residual azide in aqueous solutions before they are neutralized and collected for disposal.[18]

References

- Azide Compounds - Environmental Health and Safety, University of Minnesota. [URL: https://ehs.umn.edu/sites/ehs.umn.edu/files/2021-09/azide_compounds.pdf]

- Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. [URL: https://chemistry.unm.edu/common/documents/sops/sds-safe-handling-of-azido-compounds.pdf]

- Safe Handling of Azides - University of Pittsburgh. [URL: https://www.ehs.pitt.edu/sites/default/files/docs/03-013SafeHandlingofAzides.pdf]

- Sodium Azide - Yale Environmental Health & Safety. [URL: https://ehs.yale.edu/sites/default/files/files/sodium-azide.pdf]

- Sodium Azide NaN3 - Division of Research Safety | Illinois. [URL: https://drs.illinois.edu/Page/SafetyLibrary/SodiumAzide]

- Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6398433/]

- Information on Azide Compounds - Stanford Environmental Health & Safety. [URL: https://ehs.stanford.

- Azides - UVIC Occupational Health, Safety & Environment. [URL: https://www.uvic.ca/ohse/assets/docs/swps/swp-azides.pdf]

- Standard Operating Procedure: Sodium Azide - Kennesaw State University. [URL: https://eo.kennesaw.edu/docs/sops/204a-sop-sodium-azide.pdf]

- Methyl 4-aminobenzoate - SAFETY DATA SHEET, Thermo Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/13765.htm]

- Azides in the Synthesis of Various Heterocycles - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9265324/]

- Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2015/sc/c5sc03510d]

- Azide Chemistry - KIT - IOC - Bräse. [URL: https://www.ioc.kit.edu/braese/2534.php]

- Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes - ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/repository/1/3584.pdf]

- Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1984/p1/p19840001811]

- 4-Azidobenzoic acid SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/112909]

- Methyl 4-aminobenzoate | C8H9NO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151515/]

- 4-Azidobenzoic acid solution SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/778877]

- Methyl 4-aminobenzoate SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC235280250]

- Methyl 4-aminobenzoate SAFETY DATA SHEET - Acros Organics. [URL: https://www.fishersci.co.uk/gb/en/sds-request.html?productName=AC235280250]

- Methyl 4-nitrobenzoate SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/155985]

- Material Safety Data Sheet - Methyl 4-Iodobenzoate - Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC41446_msds.pdf]

- Methyl 4-iodobenzoate SAFETY DATA SHEET - Alfa Aesar. [URL: https://www.alfa.com/en/msds/?

- 4-Azidobenzoic Acid SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A0930_EN_SDS_1.1.pdf]

- Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2788448]

- Comprehensive Safety and Handling Guide for Methyl 4-benzenesulfonamidobenzoate - Benchchem. [URL: https://www.benchchem.com/pdf/B1104_sds.pdf]

- Methyl 4-iodobenzoate - Grokipedia. [URL: https://grokipedia.

- Methyl 4-chlorobenzoate | C8H7ClO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14307]

- Methyl 4-acetylbenzoate | C10H10O3 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137990]

- Methyl 3-azidobenzoate | C8H7N3O2 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11240787]

- N-Hydroxysuccinimidyl-4-azidobenzoate, 53053-08-0 | BroadPharm. [URL: https://broadpharm.

- N-Hydroxysuccinimidyl-4-azidobenzoate - AxisPharm. [URL: https://axispharm.

Sources

- 1. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxysuccinimidyl-4-azidobenzoate | AxisPharm [axispharm.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]

- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Methyl 3-azidobenzoate | C8H7N3O2 | CID 11240787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. campus.kennesaw.edu [campus.kennesaw.edu]

- 17. ehs.yale.edu [ehs.yale.edu]

- 18. chemistry.unm.edu [chemistry.unm.edu]

- 19. uvic.ca [uvic.ca]

An In-depth Technical Guide to Methyl 4-azidobenzoate: Properties, Synthesis, and Application as a Photoaffinity Probe

Introduction: Unveiling Molecular Interactions with a Photoreactive Tool

In the intricate landscape of molecular and cellular biology, understanding the transient and often low-affinity interactions between proteins and their ligands is paramount. Methyl 4-azidobenzoate is a deceptively simple yet powerful chemical probe designed for this very purpose. As a hetero-bifunctional crosslinking agent, it serves as a cornerstone reagent in photoaffinity labeling (PAL) experiments.[1][2] This technique allows researchers to permanently "trap" and subsequently identify binding partners by forming a covalent bond upon activation with ultraviolet (UV) light.[3]

The molecule's utility is derived from its dual-functionality: an aryl azide group that is chemically inert in the dark but transforms into a highly reactive nitrene upon photolysis, and a methyl ester that can be readily hydrolyzed to a carboxylic acid for further conjugation to targeting ligands. This guide provides an in-depth exploration of the core physical properties, spectroscopic signature, synthesis, and safe handling of Methyl 4-azidobenzoate, culminating in a detailed workflow for its application in identifying protein-ligand binding partners.

Core Physicochemical & Structural Characteristics

Methyl 4-azidobenzoate is a stable crystalline solid under proper storage conditions. Its fundamental properties are dictated by the interplay between the aromatic ring, the azide moiety, and the methyl ester group.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O₂ | [4][5] |

| Molecular Weight | 177.16 g/mol | [4][5] |

| Appearance | White to light yellow crystalline solid | [6][7] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 125-130 °C at 10 Torr | [4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone, THF); Insoluble in water. | [8] |

| Storage | -20°C, protected from light, in an inert atmosphere. | [1][9] |

The key to its function is the aryl azide (-N₃) group. In its ground state, it is relatively unreactive, allowing for controlled experimental setup. However, upon irradiation with UV light (typically 254-274 nm), it expels nitrogen gas (N₂) to generate a highly reactive and short-lived nitrene intermediate.[10] This nitrene can then non-selectively insert into adjacent C-H, N-H, or O-H bonds of a nearby interacting molecule, such as an amino acid residue in a protein's binding pocket, forming a stable covalent linkage.

Spectroscopic Signature for Compound Verification

Confirming the identity and purity of Methyl 4-azidobenzoate is critical. This is achieved through a combination of spectroscopic techniques, each providing a unique fingerprint of the molecule's structure.

-

Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum of this compound is the strong, sharp, and unambiguous absorption band corresponding to the asymmetric stretching of the azide group (N=N⁺=N⁻). This peak is typically observed in the 2100-2130 cm⁻¹ region.[10] Another prominent feature is the strong carbonyl (C=O) stretch of the ester, found around 1720 cm⁻¹ .

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is simple and highly symmetric. It will exhibit two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A doublet centered around 8.0-8.1 ppm (2H), corresponding to the protons ortho to the electron-withdrawing ester group.

-

A doublet centered around 7.1-7.2 ppm (2H), corresponding to the protons ortho to the azide group.

-

A sharp singlet at approximately 3.9 ppm (3H), representing the methyl protons of the ester.[7]

-

-

¹³C NMR Spectroscopy: The carbon NMR provides further confirmation of the molecular skeleton, with expected peaks around:

-

~166 ppm: Carbonyl carbon of the ester.

-

~144 ppm: Aromatic carbon attached to the azide group.

-

~131 ppm: Aromatic carbons ortho to the ester group.

-

~128 ppm: Aromatic carbon attached to the ester group.

-

~119 ppm: Aromatic carbons ortho to the azide group.

-

~52 ppm: Methyl carbon of the ester.[7]

-

-

UV-Visible Spectroscopy: The electronic absorption spectrum is dominated by the π-π* transitions of the azido-substituted benzene ring. Methyl 4-azidobenzoate exhibits a characteristic strong absorbance maximum (λ_max ) at approximately 274 nm .[10] This property is not only useful for quantification but also dictates the optimal wavelength for photoactivation.

Synthesis and Quality Control

Methyl 4-azidobenzoate is typically synthesized from its commercially available amino precursor, Methyl 4-aminobenzoate, via a classic diazotization reaction followed by azide substitution.

Experimental Protocol: Synthesis of Methyl 4-azidobenzoate

-

Diazotization:

-

Suspend Methyl 4-aminobenzoate (1.0 eq) in a solution of 2 M hydrochloric acid (HCl) at 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for 30 minutes at this temperature.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Causality Note: This step must be performed slowly and with efficient stirring in a well-ventilated fume hood, as sodium azide is highly toxic and hydrazoic acid (formed in acidic solution) is volatile and explosive.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product is typically a light-yellow solid or oil.

-

Purify the crude material via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

-

Quality Control:

-

Confirm the identity and purity of the final product using the spectroscopic methods (NMR, IR) detailed above. Assess purity by thin-layer chromatography (TLC) and melting point analysis.[4]

-

Critical Safety, Handling, and Storage Protocols

Organic azides are energetic compounds and must be handled with appropriate caution.

-

Shock and Thermal Sensitivity: Avoid grinding, scraping with metal spatulas, or subjecting the compound to shock or friction. Azides can decompose explosively upon heating.[1] Always use plastic or Teflon-coated spatulas.

-

Light Sensitivity: Aryl azides can slowly decompose upon exposure to light. Store the compound in an amber vial or a container wrapped in aluminum foil.

-

Storage: For long-term stability, store Methyl 4-azidobenzoate at -20°C under an inert atmosphere (e.g., argon or nitrogen).[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound. All manipulations should be performed within a chemical fume hood.

Application Workflow: Photoaffinity Labeling of Protein-Ligand Interactions

This section outlines a generalized workflow for using a custom-synthesized photoaffinity probe derived from Methyl 4-azidobenzoate to identify the binding target of a small molecule ligand. The core principle involves attaching the photoprobe to the ligand, incubating it with a complex biological sample (e.g., cell lysate), activating the crosslinking with UV light, and identifying the now-covalently-labeled protein.[2]

Step-by-Step Experimental Methodology

This protocol assumes the synthesis of a probe where a ligand of interest has been conjugated to the 4-azidobenzoic acid moiety (obtained by hydrolyzing Methyl 4-azidobenzoate) and an alkyne handle has been included for subsequent detection.

-

Sample Incubation (Dark Conditions):

-

Treat the biological sample (e.g., cell lysate, purified protein) with the alkyne-azido-photoprobe at a predetermined concentration (typically in the low micromolar to nanomolar range, depending on ligand affinity).

-

Causality Note: The concentration should be optimized to be high enough for binding but low enough to minimize non-specific interactions.

-

As a negative control, incubate a parallel sample with the photoprobe plus a 100-fold excess of the unconjugated parent ligand. This will competitively block specific binding sites and allow for differentiation of specific vs. non-specific targets.

-

Incubate for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4 °C).

-

-

UV Photo-Crosslinking:

-

Place the samples on ice in a shallow dish to maintain temperature.

-

Irradiate the samples with UV light, typically at 254 nm, using a handheld UV lamp or a dedicated crosslinker instrument.

-

Causality Note: The duration and intensity of irradiation are critical parameters that must be optimized. Insufficient irradiation leads to poor crosslinking efficiency, while excessive exposure can cause protein damage. A typical starting point is 5-15 minutes.

-

-

Reporter Tag Conjugation via Click Chemistry:

-

To the crosslinked lysate, add the click chemistry reaction cocktail. This typically includes a biotin-azide or fluorescence-azide reporter tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

-

Causality Note: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction that attaches the biotin reporter tag only to the alkyne-modified photoprobe, which is now covalently bound to its target protein.[1]

-

Allow the reaction to proceed for 1 hour at room temperature.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-conjugated agarose or magnetic beads to the sample and incubate to capture the biotinylated protein complexes.

-

Wash the beads extensively with a series of buffers (e.g., high salt, low salt, detergent-containing) to remove proteins that are non-specifically bound to the beads.

-

-

Analysis by Mass Spectrometry:

-

Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Visualize the protein bands (e.g., with Coomassie or silver stain). Bands that appear in the probe-treated sample but are significantly reduced or absent in the competition control are potential specific targets.

-

Excise the bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to definitively identify the protein.

-

Conclusion